1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
1-(Piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a heterocyclic compound featuring a tetrahydropyrimidine-dione core fused with a piperidine ring. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of 231.68 g/mol . The piperidine moiety enhances its ability to interact with biological targets, particularly in the central nervous system, while the tetrahydropyrimidine-dione group contributes to hydrogen-bonding interactions critical for molecular recognition .
Properties
IUPAC Name |
1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,11,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPJKEUEGUGGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=O)NC2=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307552-62-9 | |
| Record name | 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of piperidine derivatives with urea or thiourea under acidic or basic conditions can yield the desired tetrahydropyrimidine-2,4-dione structure . Industrial production methods often employ continuous flow reactions and microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Reaction Scheme:
Key Modifications :
-
Catalysts : Acidic catalysts like -TsOH, InCl, or polyoxometalates enhance yield and regioselectivity .
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Solvent-free conditions : Microwave irradiation (320 W, 20–60 s) accelerates reaction kinetics .
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Piperidine incorporation : Pre-functionalized aldehydes (e.g., 1-(piperidin-1-yl)butane-1,3-dione) enable direct introduction of the piperidinyl group .
Mechanistic Insights
The Biginelli reaction proceeds via:
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Aldol condensation : Between the aldehyde and β-keto ester.
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Nucleophilic attack : Urea/thiourea reacts with the intermediate to form the heterocyclic ring.
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Cyclodehydration : Acid-catalyzed closure to yield the DHPM scaffold.
Steric and Electronic Effects :
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The piperidin-3-yl substituent influences regioselectivity by altering electron density at the reaction site .
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Hydrochloride formation : Post-synthesis protonation of the tertiary amine in piperidine enhances solubility and stability .
Kappe’s Enone Strategy
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Condensation of enones (e.g., 14 ) with protected urea (15 ) under neutral conditions, followed by HCl-mediated deprotection .
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Applicable for introducing complex substituents like piperidine.
Multi-Component Reactions (MCRs)
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Four-component reactions : Utilize amines (e.g., piperidine derivatives), diketene, aldehydes, and urea for higher diversity .
Reaction Optimization
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | -TsOH (5 mol%) | 85–92 | |
| Solvent | Ethanol or solvent-free | 70–90 | |
| Temperature | Reflux (80–100°C) or microwave | 80–98 | |
| Reaction Time | 1.5–6 hours | – |
Functionalization and Derivatives
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Post-synthetic modifications :
Analytical Characterization
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IR Spectroscopy : Peaks at 1632–1667 cm confirm C=O stretches .
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1H NMR^1\text{H NMR}1H NMR : Distinct signals for piperidine protons (δ 1.20–3.31 ppm) and ylidenic CH (δ 6.04–6.99 ppm) .
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Mass Spectrometry : Molecular ion peaks align with theoretical (e.g., 285 for base DHPM) .
Challenges and Limitations
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of dihydropyrimidinones as antitubercular agents. A study conducted by Trivedi et al. synthesized several compounds through the Biginelli reaction and screened them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited high levels of inhibition (up to 100%) with minimal inhibitory concentrations (MIC) as low as 0.02 µg/mL, outperforming existing treatments like Isoniazid .
| Compound No. | % Inhibition | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|
| 58 | 100 | 0.02 | >500 |
| 59 | 100 | 0.02 | >500 |
| Isoniazid | - | 0.03 | - |
Antihypertensive Activity
In a separate investigation by Alam et al., a series of pyrimidine carboxamides were synthesized and tested for antihypertensive properties using a tail-cuff method to measure blood pressure. The study found that specific substitutions on the phenyl ring significantly enhanced activity compared to standard drugs like nifedipine .
Anticonvulsant Activity
Khanage et al. explored the anticonvulsant properties of pyrimidine derivatives through maximal electroshock seizure tests in mice. Compounds were administered at varying doses and demonstrated significant activity compared to established anticonvulsants like phenytoin and carbamazepine .
| Compound No. | Dose (mg/kg) | Efficacy at 0.5 h | Efficacy at 4 h |
|---|---|---|---|
| 116 | 30 | Yes | Yes |
| Phenytoin | 30 | Yes | Yes |
Case Studies and Publications
Research on the applications of this compound has been documented in various studies focusing on its synthesis and biological activity:
- Antifungal Activity : A study investigated novel derivatives based on piperidine targeting Candida auris, demonstrating potential antifungal efficacy against resistant strains .
- Synthetic Approaches : Various synthetic methodologies have been employed to create derivatives of tetrahydropyrimidines with enhanced biological activities .
Mechanism of Action
The mechanism of action of 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations:
- Piperidine vs.
- Aromatic Substitutions : Bulky groups (e.g., 3,5-dimethylbenzyl in ) reduce aqueous solubility but improve lipid membrane penetration, whereas halogenated aryl groups (e.g., 4-chlorophenyl in ) may confer undesired toxicity.
- Hydrogen Bonding : The target compound’s dione group enables strong hydrogen bonding, similar to the dimeric crystal structure observed in , which may influence crystallinity and stability.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
1-(Piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, also known by its CAS number 2307552-62-9, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H16ClN3O2
- Molecular Weight : 245.71 g/mol
- IUPAC Name : 3-methyl-1-(piperidin-3-yl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. The compound can be synthesized through cyclocondensation reactions involving piperidine derivatives and pyrimidine precursors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 μM |
| Escherichia coli | 16.4 μM |
| Bacillus cereus | 16.5 μM |
| Klebsiella pneumoniae | 16.1 μM |
The compound exhibits greater antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor properties. It inhibits cell proliferation in various cancer cell lines. For instance, compounds derived from similar structures have shown significant inhibition of cell migration and invasion in vulvar epidermal carcinoma cell lines .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In experimental models, it exhibited a reduction in inflammatory markers and cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
A notable study involved the synthesis of several derivatives of the tetrahydropyrimidine structure to evaluate their biological activities. The findings indicated that modifications in the substituents significantly influenced the biological activity profiles:
- Antibacterial Activity : Derivatives with halogen substitutions showed improved activity against Gram-positive bacteria.
- Antitumor Activity : Certain derivatives displayed enhanced cytotoxicity against specific cancer cell lines when compared to the parent compound.
These studies underline the importance of structure-activity relationships (SAR) in developing more potent derivatives of 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : A one-step catalytic synthesis using p-toluenesulfonic acid (PTSA) can be adapted for this compound, similar to methods for chromeno-pyrimidine derivatives . Optimize stoichiometry (e.g., molar ratios of coumarin derivatives, aldehydes, and thiourea) and solvent systems (e.g., ethanol or DMF) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH gradients) .
- Critical Parameters : Temperature (80–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) significantly impact impurity profiles. For example, excess thiourea may lead to unreacted intermediates, detectable via ¹H NMR .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Analytical Workflow :
- Spectroscopy : Confirm core structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals include piperidine protons (δ 1.5–3.0 ppm) and tetrahydropyrimidine-dione carbonyls (δ 160–170 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₄N₃O₂·HCl).
- Thermal Analysis : Perform DSC/TGA to assess melting point (expected >200°C) and hygroscopicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR integration (e.g., missing piperidine protons) may arise from dynamic rotational isomerism or salt formation. Use variable-temperature NMR (VT-NMR) to stabilize conformers or compare data with hydrochloride analogs (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (if crystalline) to resolve ambiguities. For non-crystalline samples, validate via LC-MS/MS fragmentation patterns .
Q. What strategies are effective for evaluating the compound’s metabolic stability and in vitro activity?
- Metabolic Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Adjust pH to 7.4 and use NADPH-regenerating systems .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., midazolam/dextromethorphan). IC₅₀ values >10 µM suggest low inhibition risk .
Q. How can synthetic impurities be systematically identified and controlled?
- Impurity Profiling :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Track impurities at 0.1–0.5% levels .
- Synthesis-Specific Byproducts : For example, residual thiourea or incomplete cyclization products (e.g., open-chain intermediates) may require orthogonal methods like ion-pair chromatography .
- Regulatory Alignment : Follow ICH Q3A guidelines for qualification thresholds (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
